molecular formula C12H14N2S B494737 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine CAS No. 893597-67-6

1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No. B494737
M. Wt: 218.32g/mol
InChI Key: WWTLIMSYMOPQDJ-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine, also known as MTMPA, is a novel molecule that has been studied for its potential applications in various scientific fields, including synthetic chemistry and pharmacology. MTMPA is a member of the pyridine family, which is a class of organic compounds that are known for their diverse biological and medicinal properties. This molecule has been the subject of numerous studies due to its unique structure and potential applications.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine and its analogs have been investigated for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors towards various CYP isoforms is significant in predicting potential drug interactions during coadministration of multiple drugs. This research highlights the importance of careful in vitro assessment of various CYP isoforms' contribution to total metabolism (Khojasteh et al., 2011).

Developments in Synthesis of Antithrombotic Drugs

A related area of research focuses on the synthesis of antithrombotic drugs like (S)-clopidogrel, showcasing the significance of thiophene and pyridine derivatives. These compounds have played a pivotal role in creating efficient synthetic methodologies for drugs demonstrating potent antithrombotic and antiplatelet activities. This research emphasizes the necessity for novel synthetic strategies to meet the rising demand for these critical therapeutic agents (Saeed et al., 2017).

Thiophene Analogues in Carcinogenic Evaluation

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for their potential carcinogenicity. This research contributes to understanding how structural modifications, such as replacing aromatic rings with thiophene, affect the carcinogenic potential of compounds. These findings are crucial for evaluating new compounds' safety and potential health risks (Ashby et al., 1978).

Mu-Opioid Receptor Biased Agonists

Research into mu-opioid receptor agonists has highlighted compounds containing thiophene moieties, such as Oliceridine. These agonists offer the analgesic benefits of opioids while limiting adverse effects through selective pathway activation. This area of research is critical for developing novel analgesic therapies with reduced side effects, demonstrating the therapeutic potential of thiophene derivatives (Urits et al., 2019).

Optoelectronic Material Development

Thiophene and pyridine derivatives have been extensively researched for their applications in optoelectronic materials. These compounds are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of thiophene and pyridine into π-extended conjugated systems has shown significant value in developing advanced optoelectronic materials, showcasing the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTLIMSYMOPQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405928
Record name AN-465/42767301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine

CAS RN

893597-67-6
Record name AN-465/42767301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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